molecular formula C4H11Cl2N5 B1423437 methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride CAS No. 1334149-16-4

methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride

Cat. No. B1423437
M. Wt: 200.07 g/mol
InChI Key: FCFGDJNXKMHOKJ-UHFFFAOYSA-N
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Description

“Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1334149-16-4 . Its IUPAC name is N-methyl-2-(2H-tetraazol-5-yl)ethanamine dihydrochloride .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H9N5.2ClH/c1-5-3-2-4-6-8-9-7-4;;/h5H,2-3H2,1H3,(H,6,7,8,9);2*1H . This indicates that the compound consists of a methyl group (CH3-) attached to a 2-(2H-tetraazol-5-yl)ethylamine, along with two chloride ions.


Chemical Reactions Analysis

Tetrazoles, such as the one in this compound, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals to produce new compounds which can be explosive to shocks .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.07 . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Crystal Structure : Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride and its derivatives have been synthesized and characterized for their structural properties. For example, Zhu et al. (2021) synthesized an energetic material precursor, highlighting its orthorhombic space group, specific dimensions, and intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers. The structure also exhibits strong π-interaction, showcasing its molecular stability and interaction potential Zhu et al., 2021.

Synthesis and Biological Evaluation : Sharma et al. (2014) synthesized a series of novel carbazole derivatives, demonstrating the structural versatility of these compounds. The series showcases a methodological approach to synthesizing complex molecules, potentially opening avenues for exploring further biomedical applications Sharma et al., 2014.

Antimicrobial and Cytotoxic Activity : Noolvi et al. (2014) prepared a series of benzimidazole derivatives, evaluated for anti-bacterial and cytotoxic properties. The study highlights the potential of these derivatives in medical applications, with specific compounds exhibiting significant activities Noolvi et al., 2014.

Structural and Electrochemical Properties

Electrochemical and Spectroscopic Characterization : The complex electrochemical behavior and structural intricacies of similar compounds are explored. Scarpellini et al. (2004) detailed the electrochemical properties of a copper complex, emphasizing the importance of understanding the electrochemical behavior for potential applications in various fields, such as catalysis or material science Scarpellini et al., 2004.

Novel Synthesis Approaches

Innovative Synthesis Techniques : Rao et al. (2014) developed a novel and efficient synthesis method for tetrazole derivatives, highlighting the adaptability and potential for the synthesis of biologically potent compounds Rao et al., 2014. This approach could be applied to synthesize methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride derivatives, offering new pathways for compound development.

Safety And Hazards

While specific safety and hazard information for this compound was not found in the search results, it’s important to note that tetrazoles can decompose on heating to emit toxic nitrogen fumes . They can also burst vigorously when exposed to shock, fire, and heat on friction .

properties

IUPAC Name

N-methyl-2-(2H-tetrazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.2ClH/c1-5-3-2-4-6-8-9-7-4;;/h5H,2-3H2,1H3,(H,6,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFGDJNXKMHOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NNN=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride

CAS RN

1334149-16-4
Record name methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride
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methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride

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